Enhanced In Vitro Potency Against Pseudomonas aeruginosa vs. Imipenem and Meropenem
In a global surveillance study of 14,979 nonduplicate clinical isolates, doripenem demonstrated a 2-fold higher potency than both imipenem and meropenem against P. aeruginosa. The MIC90 values for doripenem, imipenem, and meropenem were 8, >8, and >8 μg/mL, respectively [1]. At the susceptibility breakpoint of ≤2 μg/mL, doripenem covered 77.2% of P. aeruginosa isolates, a key quantitative advantage. In a separate Turkish analysis from the COMPACT study, doripenem inhibited 64% of P. aeruginosa isolates at an MIC of 2 μg/mL, compared to 56.2% for meropenem and 48.2% for imipenem [2].
| Evidence Dimension | In vitro activity against Pseudomonas aeruginosa |
|---|---|
| Target Compound Data | MIC90 = 8 μg/mL (global study); 64% inhibited at 2 μg/mL (Turkey) |
| Comparator Or Baseline | Imipenem: MIC90 >8 μg/mL, 48.2% inhibited; Meropenem: MIC90 >8 μg/mL, 56.2% inhibited |
| Quantified Difference | 2-fold more potent (global); 7.8 percentage points higher inhibition than meropenem (Turkey) |
| Conditions | CLSI reference broth microdilution; global Doripenem Surveillance Program (2003-2007); Turkish COMPACT study |
Why This Matters
This superior potency against a notoriously difficult-to-treat, carbapenem-resistant pathogen provides a direct, data-driven justification for prioritizing doripenem in specific hospital formulary decisions and targeted treatment of P. aeruginosa infections.
- [1] Castanheira M, et al. Antimicrobial activities of doripenem and other carbapenems against Pseudomonas aeruginosa, other nonfermentative bacilli, and Aeromonas spp. Diagn Microbiol Infect Dis. 2009 Apr;63(4):426-33. View Source
- [2] Doripenem: A New Carbapenem in Clinical Practice. Klimik Dergisi. 2021. View Source
